Quinoléines
Quinolidines are a class of heterocyclic compounds characterized by their unique structural features, featuring an imidazole ring fused to a pyridine ring. These compounds exhibit a wide range of chemical and biological properties due to the presence of both nitrogen atoms in their structure, making them versatile for various applications.
In terms of physical properties, quinolidines are typically oily liquids with low volatility and high boiling points. They can be synthesized through various methods including condensation reactions between aldehydes or ketones and primary amines. Due to their basic nature, they react readily with acids to form salts.
Quinolidine derivatives find applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis due to their structural flexibility and potential for functional group modification. Some specific uses include their role as antipsychotic agents, pesticides, and catalysts in polymer chemistry. The diverse reactivity of quinolidines also makes them valuable in the preparation of other heterocyclic compounds through nucleophilic substitution reactions.
In summary, quinolidines are a critical class of compounds with significant potential across multiple industries due to their unique chemical properties and broad applicability.

Structure | Nom chimique | CAS | Le MF |
---|---|---|---|
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2(1H)-Quinolinone, 3-chlorooctahydro- | 87624-03-1 | C9H14ClNO |
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4(1H)-Quinolinone,octahydro-, trans- (9CI) | 4629-75-8 | C9H15NO |
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1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline | 2051-28-7 | C9H17N |
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trans-Decahydroquinoline | 767-92-0 | C9H17N |
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2,2,4-trimethyl-decahydroquinoline | 65125-45-3 | C12H23N |
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Quinoline,2-butyldecahydro-, (2S,4aR,8aR)- | 63983-60-8 | C13H25N |
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6(2H)-Quinolinone, octahydro- | 254969-25-0 | C9H15NO |
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Hexahydroquinoline-2,4(1H,3H)-dione | 1367985-08-7 | C9H13NO2 |
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4-(Morpholin-4-yl)-decahydroquinoline | 1543964-98-2 | C13H24N2O |
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methyl decahydroquinoline-3-carboxylate | 92244-69-4 | C11H19NO2 |
Littérature connexe
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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4. Book reviews
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Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
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